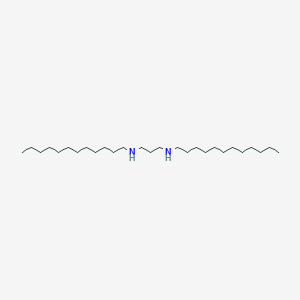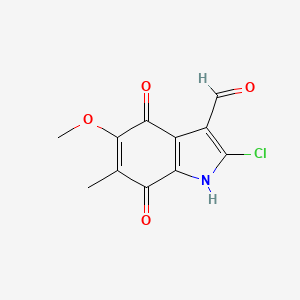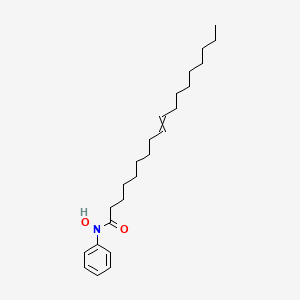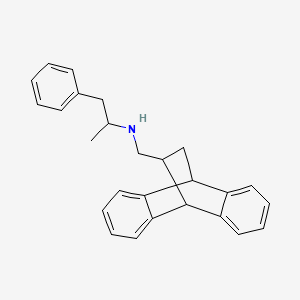
2-Phenylpropyl mesylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylpropyl mesylate: is an organic compound that belongs to the class of mesylates, which are esters of methanesulfonic acid. This compound is characterized by the presence of a phenyl group attached to a propyl chain, which is further bonded to a mesylate group. Mesylates are commonly used in organic synthesis as intermediates due to their ability to act as good leaving groups in substitution reactions.
準備方法
Synthetic Routes and Reaction Conditions: 2-Phenylpropyl mesylate can be synthesized through the reaction of 2-phenylpropanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the alcohol acting as a nucleophile and attacking the sulfur atom of methanesulfonyl chloride, leading to the formation of the mesylate ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: 2-Phenylpropyl mesylate primarily undergoes nucleophilic substitution reactions due to the presence of the mesylate group, which is a good leaving group. It can participate in both S_N1 and S_N2 mechanisms depending on the reaction conditions and the nature of the nucleophile .
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles that react with this compound include halides (e.g., chloride, bromide), amines, and thiols.
Conditions: The reactions are typically carried out in polar aprotic solvents such as acetone or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium bromide in acetone would yield 2-phenylpropyl bromide, while reaction with an amine would yield the corresponding amine derivative .
科学的研究の応用
2-Phenylpropyl mesylate has several applications in scientific research, particularly in the fields of organic chemistry and medicinal chemistry:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: In medicinal chemistry, this compound can be used to introduce functional groups into drug molecules, thereby modifying their pharmacological properties.
Biological Studies: It can be used in the study of enzyme mechanisms and protein modifications, where it serves as a substrate or inhibitor.
作用機序
The mechanism of action of 2-Phenylpropyl mesylate is primarily based on its ability to act as a leaving group in nucleophilic substitution reactions. The mesylate group is displaced by a nucleophile, leading to the formation of a new bond. This property is exploited in various synthetic and biological applications .
類似化合物との比較
Tosylates: Tosylates are similar to mesylates but contain a p-toluenesulfonyl group instead of a methanesulfonyl group. .
Triflates: Triflates contain a trifluoromethanesulfonyl group and are even better leaving groups than mesylates.
Uniqueness of 2-Phenylpropyl Mesylate: this compound is unique due to its specific structure, which combines the reactivity of the mesylate group with the stability and versatility of the phenylpropyl moiety. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry .
特性
CAS番号 |
75803-19-9 |
|---|---|
分子式 |
C10H14O3S |
分子量 |
214.28 g/mol |
IUPAC名 |
2-phenylpropyl methanesulfonate |
InChI |
InChI=1S/C10H14O3S/c1-9(8-13-14(2,11)12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChIキー |
JIZDAEUWUYTROX-UHFFFAOYSA-N |
正規SMILES |
CC(COS(=O)(=O)C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Aminomethyl)-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14444032.png)







![N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14444089.png)
![3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid](/img/structure/B14444095.png)
![N-[(2'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14444106.png)


